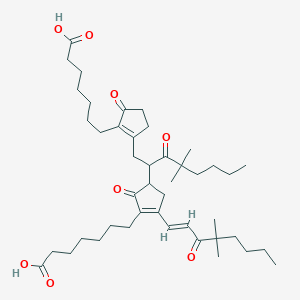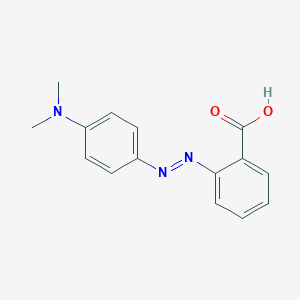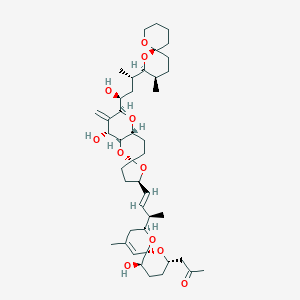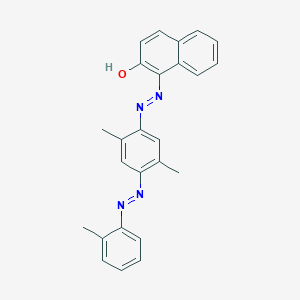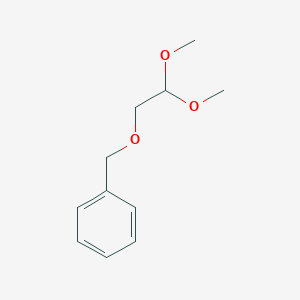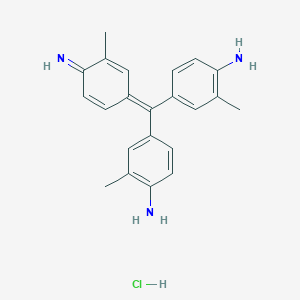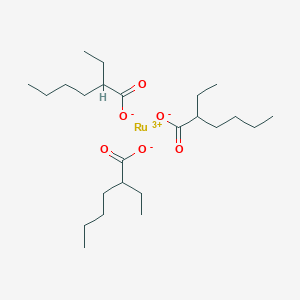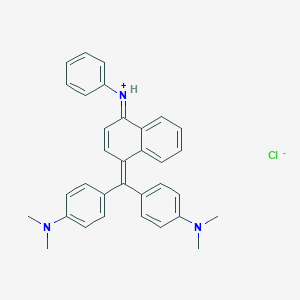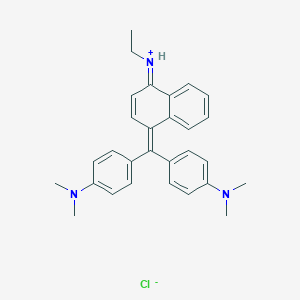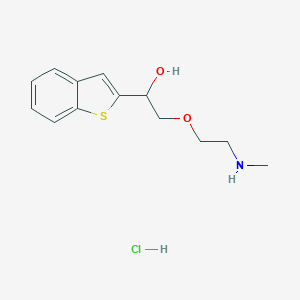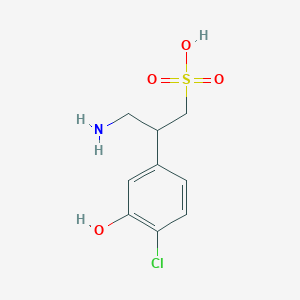
3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid, also known as ACSS2 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. This molecule works by inhibiting the enzyme ACSS2, which is responsible for the production of acetyl-CoA, a critical component for cancer cell survival and proliferation.
Wirkmechanismus
The 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor works by inhibiting the enzyme 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid, which is responsible for the production of acetyl-CoA. Acetyl-CoA is a critical component for cancer cell survival and proliferation, and inhibition of 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid can lead to a decrease in acetyl-CoA production, ultimately leading to cancer cell death. Additionally, the 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor has been shown to induce autophagy, a process by which cells break down and recycle their own components, leading to further cancer cell death.
Biochemische Und Physiologische Effekte
The 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor has been shown to have significant biochemical and physiological effects. Inhibition of 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid leads to a decrease in acetyl-CoA production, which ultimately leads to cancer cell death. Additionally, the 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor has been shown to induce autophagy, leading to further cancer cell death. Studies have also shown that the 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor can enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor has several advantages for lab experiments. It has been extensively studied for its potential applications in cancer treatment, and its mechanism of action is well understood. Additionally, the 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor has been shown to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy. However, there are also several limitations to using the 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor in lab experiments. The synthesis of the compound is complex and requires specialized equipment and expertise. Additionally, the inhibitor may have off-target effects on other enzymes, leading to unintended consequences.
Zukünftige Richtungen
There are several future directions for research on the 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor. One area of focus is the development of more efficient synthesis methods for the compound. Additionally, research is needed to determine the optimal dosage and administration of the inhibitor for cancer treatment. Further studies are also needed to determine the potential side effects of the inhibitor and to identify any off-target effects on other enzymes. Finally, research is needed to determine the potential applications of the 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor in other diseases beyond cancer.
Synthesemethoden
The synthesis of 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid is a complex process that involves multiple steps and requires specialized equipment and expertise. The most common synthesis method involves the reaction of 4-chloro-3-hydroxybenzaldehyde with 3-aminopropanesulfonic acid in the presence of a catalyst such as sodium hydroxide. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
The 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor has been extensively studied for its potential applications in cancer treatment. Research has shown that cancer cells require high levels of acetyl-CoA for survival and proliferation, and inhibition of 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid can lead to a decrease in acetyl-CoA production, ultimately leading to cancer cell death. Studies have also shown that the 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor can enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy.
Eigenschaften
CAS-Nummer |
137232-06-5 |
|---|---|
Produktname |
3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid |
Molekularformel |
C9H12ClNO4S |
Molekulargewicht |
265.71 g/mol |
IUPAC-Name |
3-amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid |
InChI |
InChI=1S/C9H12ClNO4S/c10-8-2-1-6(3-9(8)12)7(4-11)5-16(13,14)15/h1-3,7,12H,4-5,11H2,(H,13,14,15) |
InChI-Schlüssel |
WXHOHMSVHWGLII-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(CN)CS(=O)(=O)O)O)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1C(CN)CS(=O)(=O)O)O)Cl |
Synonyme |
5-hydroxysaclofen |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



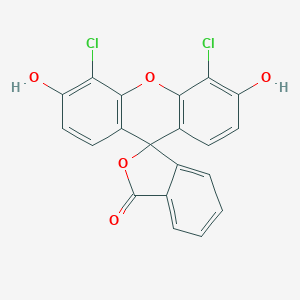
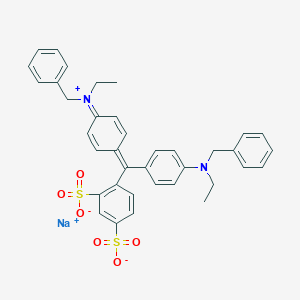
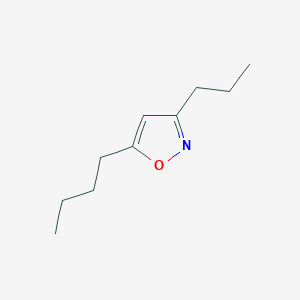
![4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B147709.png)
